molecular formula C15H24N4O3 B1414578 Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate CAS No. 2197064-33-6

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate

Cat. No.: B1414578
CAS No.: 2197064-33-6
M. Wt: 308.38 g/mol
InChI Key: JPNXRWFTGPELFB-VAWYXSNFSA-N
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Description

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-cyano-3-(dimethylamino)prop-2-enoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and dimethylamino group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both cyano and dimethylamino groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

tert-butyl 4-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)12(10-16)11-17(4)5/h11H,6-9H2,1-5H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNXRWFTGPELFB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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